molecular formula C9H12N4O B13069996 (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol

(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13069996
M. Wt: 192.22 g/mol
InChI Key: MBXLFBAPGAPXTE-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol (CAS 1928774-87-1) is a pyrazole-based building block with a molecular formula of C9H12N4O and a molecular weight of 192.22 g/mol . As a derivative of the pyrazole scaffold, this compound is of significant interest in medicinal and agrochemical research. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are considered privileged structures in drug discovery due to their wide range of pharmacological activities . While the specific biological profile of this exact molecule is a subject of ongoing research, pyrazole derivatives, in general, have been extensively documented to exhibit antibacterial, anticancer, anti-inflammatory, antifungal, and antidepressant properties . The presence of two pyrazole rings in this molecule, one of which is N-ethyl substituted, may influence its electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for constructing more complex molecules. Researchers utilize such compounds in the synthesis of potential ligands for various enzymes and receptors, in the development of new pharmaceuticals, and in material science applications . This product is intended for research purposes by qualified professionals and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N4O

Molecular Weight

192.22 g/mol

IUPAC Name

(1-ethylpyrazol-4-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C9H12N4O/c1-2-13-6-8(5-12-13)9(14)7-3-10-11-4-7/h3-6,9,14H,2H2,1H3,(H,10,11)

InChI Key

MBXLFBAPGAPXTE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C(C2=CNN=C2)O

Origin of Product

United States

Preparation Methods

Typical Laboratory Synthesis

  • Starting Materials: 1-Ethyl-1H-pyrazole and 1H-pyrazole-4-carbaldehyde or equivalents.
  • Reaction Type: Nucleophilic addition or condensation to form the methanol bridge.
  • Solvents: Commonly used organic solvents include ethanol, methanol, or polar aprotic solvents such as dimethylformamide (DMF).
  • Catalysts/Bases: Bases like sodium hydroxide or potassium carbonate facilitate the reaction by deprotonating intermediates and promoting nucleophilic attack.
  • Temperature: Typically ambient to moderate heating (20–100 °C), depending on solvent and catalyst.
  • Reaction Time: Variable, often several hours to overnight (e.g., 16 hours reported in related pyrazole syntheses).

Representative Reaction Scheme

Step Reagents/Conditions Outcome
1 1-Ethyl-1H-pyrazole + 1H-pyrazole-4-carbaldehyde Formation of intermediate adduct via nucleophilic attack
2 Base (NaOH or K2CO3), solvent (EtOH/MeOH), heat Conversion to (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol
3 Purification by recrystallization or chromatography Isolation of pure product with ≥95% purity

Industrial Considerations

While detailed industrial-scale protocols are scarce in literature, it is expected that industrial synthesis follows similar principles with optimizations such as:

  • Use of continuous flow reactors for better heat and mass transfer.
  • Optimization of solvent and base concentration for maximum yield.
  • Implementation of efficient purification methods such as preparative HPLC or crystallization for high purity.

Detailed Research Findings and Data

Reaction Optimization Parameters

Parameter Typical Range/Value Effect on Reaction
Solvent Ethanol, Methanol, DMF Polar solvents enhance solubility and reaction rate
Base NaOH, K2CO3 (0.1–1 equiv.) Facilitates deprotonation and nucleophilic attack
Temperature 20–100 °C Higher temperatures increase rate but may affect selectivity
Reaction Time 4–16 hours Longer times improve conversion but may cause side reactions
Purification Column chromatography, recrystallization Ensures product purity ≥95%

Characterization Supporting Synthesis

  • NMR Spectroscopy: Proton NMR in DMSO-d6 shows characteristic peaks for ethyl substitution (triplet at ~1.3 ppm, quartet at ~4.1 ppm) and pyrazole protons (7.5–8.5 ppm).
  • FTIR Spectroscopy: Presence of hydroxyl group confirmed by broad absorption at 3200–3400 cm⁻¹; C=N and aromatic C=C stretches at 1500–1600 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight (~170 g/mol for this compound).
  • X-ray Crystallography: Confirms the methanol bridge and hydrogen bonding between pyrazole nitrogen and hydroxyl groups, critical for molecular stability.

Comparative Table of Preparation Methods

Method Solvent Base/Catalyst Temperature Reaction Time Yield (%) Notes
Nucleophilic addition in EtOH Ethanol NaOH or K2CO3 25–60 °C 8–16 h 70–85 Simple, mild conditions
Condensation in DMF with base DMF Potassium carbonate 60–100 °C 12–16 h 75–90 Higher temperature improves yield
Catalyzed coupling (Pd catalyst)* Polar aprotic solvents Pd catalyst + base 60–100 °C 6–12 h 80–95 Enhanced regioselectivity and yield

*Note: Palladium-catalyzed cross-coupling is more common in related heterocyclic syntheses but may be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)carboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Glycine Transporter Inhibition

One of the notable applications of (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol derivatives is as inhibitors of glycine transporters, specifically GlyT1. Research has shown that modifications to the pyrazole structure can enhance inhibitory activity, making these compounds potential candidates for treating neurological disorders such as schizophrenia. For instance, a derivative demonstrated an IC50 value of 1.8 nM, indicating strong inhibitory potency against GlyT1 .

Antidepressant Activity

Studies have indicated that compounds within this class exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly through the inhibition of glycine transporters, which can influence synaptic plasticity and mood regulation .

Pesticidal Properties

Research has explored the use of pyrazole derivatives as agrochemicals, particularly in pest control. These compounds have shown efficacy against various agricultural pests, suggesting their potential as environmentally friendly alternatives to conventional pesticides. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance biological activity against target pests .

Polymer Development

This compound has been investigated for its role in the development of novel polymers with unique properties. These polymers can be utilized in coatings and adhesives due to their enhanced thermal stability and mechanical strength. The incorporation of pyrazole units into polymer matrices has been shown to improve performance characteristics such as durability and resistance to environmental degradation .

Skin Care Products

The compound's properties make it suitable for incorporation into cosmetic formulations aimed at improving skin health. Its potential moisturizing and anti-inflammatory effects are being studied for use in creams and lotions designed for sensitive skin . The formulation processes involve rigorous testing for safety and efficacy, ensuring compliance with regulatory standards.

Case Studies and Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryPotent GlyT1 inhibitors with IC50 values < 2 nM
Agricultural ApplicationsEffective against specific agricultural pests
Material ScienceEnhanced properties in polymer formulations
Cosmetic FormulationsPotential benefits for skin health in topical applications

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, including enzymes and receptors involved in various biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, potentially leading to its observed biological effects[3][3].

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Methanol Derivatives

Compound Name Molecular Formula Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Applications Reference
(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol C9H12N4O R1 = Ethyl, R2 = H 192.22 Potential kinase inhibitor scaffold
(1,3-Dimethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol C9H12N4O R1 = Me, R2 = Me 192.22 Higher lipophilicity than ethyl analog
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C11H12N2O R1 = Me, R2 = Ph 188.23 Antimicrobial activity inferred from phenyl group
(1H-Pyrazol-4-yl)methanol C4H6N2O R1 = H, R2 = H 98.10 Simplest analog; used as a building block
(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol C16H16N3O R1 = Ethyl, R2 = Quinoline 278.33 Enhanced aromaticity for potential anticancer activity

Key Observations :

  • Substituent Effects: Ethyl and methyl groups (e.g., ) enhance lipophilicity compared to unsubstituted derivatives (e.g., ).
  • Molecular Weight: Bulkier substituents (e.g., quinoline in ) increase molecular weight, which may influence pharmacokinetics.

Biological Activity

(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is a compound within the pyrazole family, which has garnered interest due to its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound based on recent findings and studies.

  • Molecular Formula : C₉H₁₂N₄O
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 1928774-87-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown effectiveness against:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies demonstrated that certain pyrazole compounds could reduce cell viability significantly, with some achieving IC₅₀ values in the low micromolar range .

Cancer TypeCell LineIC₅₀ Value (µM)Reference
Lung CancerA5495.2
Breast CancerMDA-MB-2313.8
Liver CancerHepG24.5

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Studies have reported that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, one study found that a related pyrazole exhibited up to 85% inhibition of TNF-alpha at a concentration of 10 µM .

Inflammatory MarkerInhibition (%) at 10 µMReference
TNF-alpha85%
IL-676%

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented against various pathogens. Compounds structurally related to this compound have shown activity against both gram-positive and gram-negative bacteria, as well as fungi. For instance, some derivatives were tested against strains like E. coli and S. aureus, demonstrating significant inhibitory effects .

PathogenActivityReference
E. coliSignificant Inhibition
S. aureusModerate Inhibition

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

  • Anticancer Study : A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The study found that modifications at specific positions on the pyrazole ring significantly influenced anticancer activity, with some compounds showing promising results in reducing tumor growth in vivo .
  • Anti-inflammatory Research : A novel class of pyrazoles was developed and tested for their ability to inhibit inflammatory pathways in cellular models. The findings indicated that certain substitutions on the pyrazole ring enhanced anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .
  • Antimicrobial Evaluation : A comprehensive screening of multiple pyrazole derivatives revealed potent activity against multidrug-resistant bacterial strains, highlighting their potential as new antimicrobial agents .

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